molecular formula C22H24N6O2 B303747 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Katalognummer B303747
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: ZEJPQRGWOSXZIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential biological applications. This compound belongs to the class of quinoline-based compounds, which have been extensively studied for their diverse pharmacological properties.

Wirkmechanismus

The mechanism of action of 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in cancer cells involves the inhibition of cell proliferation and induction of apoptosis. This compound has been shown to target the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many cancer types. Additionally, this compound has been found to inhibit the activity of topoisomerase II, which is a key enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile have been studied in vitro and in vivo. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal cytotoxicity towards normal cells. Additionally, this compound has been shown to reduce the expression of pro-inflammatory cytokines and inhibit the growth of bacterial strains.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-bacterial properties, as well as its low cytotoxicity towards normal cells. However, the limitations of this compound include its relatively complex synthesis method and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.

Zukünftige Richtungen

For research on 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile include the development of more efficient synthesis methods, the evaluation of its pharmacokinetic and pharmacodynamic properties, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets in cancer cells.

Synthesemethoden

The synthesis of 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multi-step process that includes the condensation of 4-ethoxybenzaldehyde with dimethyl malonate, followed by the formation of a triazole ring via a copper-catalyzed azide-alkyne cycloaddition reaction. The final step involves the reaction of the triazole ring with an isocyanide to yield the target compound.

Wissenschaftliche Forschungsanwendungen

The potential biological applications of 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile have been extensively studied in recent years. This compound has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and anti-bacterial properties.

Eigenschaften

Produktname

2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molekularformel

C22H24N6O2

Molekulargewicht

404.5 g/mol

IUPAC-Name

2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C22H24N6O2/c1-4-30-14-7-5-13(6-8-14)18-15(11-23)20(24)28(21-25-12-26-27-21)16-9-22(2,3)10-17(29)19(16)18/h5-8,12,18H,4,9-10,24H2,1-3H3,(H,25,26,27)

InChI-Schlüssel

ZEJPQRGWOSXZIJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=NC=NN4)N)C#N

Kanonische SMILES

CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=NC=NN4)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.